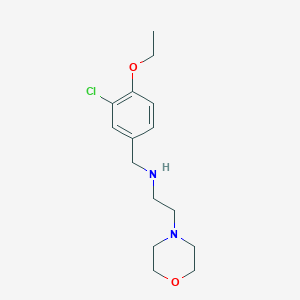![molecular formula C23H20ClN3OS B275639 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Scientific Research Applications
3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, the compound has been studied for its potential use as a herbicide and insecticide.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes and proteins involved in various cellular processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole have been extensively studied. The compound has been found to exhibit antifungal and antibacterial activities by inhibiting the growth and proliferation of various microorganisms. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole in laboratory experiments is its broad spectrum of biological activities. The compound has been found to exhibit antifungal, antibacterial, antitumor, and neuroprotective activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on the development of novel derivatives of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole with improved biological activities and reduced toxicity. Finally, the compound could be further studied for its potential applications in agriculture, such as its use as a herbicide or insecticide.
Synthesis Methods
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole has been carried out using various methods, including cyclization reactions, condensation reactions, and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide, which is then reacted with 4-methylphenoxyacetic acid to form the intermediate compound. This intermediate compound is then reacted with phenylhydrazine and acetic anhydride to form the final product.
properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3OS/c1-17-11-13-20(14-12-17)28-15-22-25-26-23(27(22)19-8-3-2-4-9-19)29-16-18-7-5-6-10-21(18)24/h2-14H,15-16H2,1H3 |
InChI Key |
XYARUUHZJMDGLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![3-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275575.png)
![1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B275576.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)
![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)